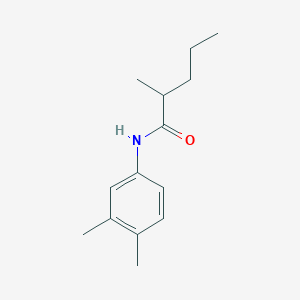

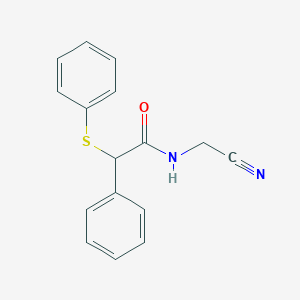

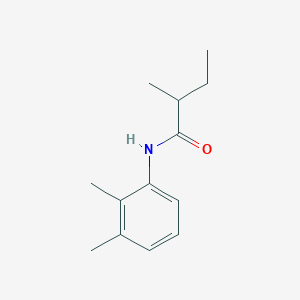

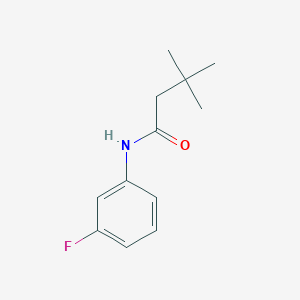

![molecular formula C11H12N2OS B411817 2-[(2,4-Dimethylphenyl)amino]-4,5-dihydro-1,3-thiazol-4-one CAS No. 340316-40-7](/img/structure/B411817.png)

2-[(2,4-Dimethylphenyl)amino]-4,5-dihydro-1,3-thiazol-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “2-[(2,4-Dimethylphenyl)amino]-4,5-dihydro-1,3-thiazol-4-one”, there are related compounds that have been synthesized. For instance, the synthesis of rilpivirine, a related compound, involves three main steps: synthesis of (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride (intermediate 2), synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile (intermediate 3), and synthesis of rilpivirine .Scientific Research Applications

Structural Analysis and Synthesis

Research on thiazole derivatives, including those structurally related to "2-[(2,4-Dimethylphenyl)amino]-4,5-dihydro-1,3-thiazol-4-one," has highlighted the importance of intermolecular hydrogen bonds in determining molecular conformation. Studies on the flat versus twisted rotamers of 2,4-disubstituted thiazoles have shown that the presence or absence of intermolecular hydrogen bonds can significantly affect the molecular conformation, impacting the compound's physical and chemical properties (Bernès et al., 2002).

Biological Activities

Thiazole derivatives have been synthesized and evaluated for various biological activities, including antioxidant and urease inhibition activities. Notably, certain thiazole compounds have demonstrated excellent antioxidant activity, surpassing that of standard drugs, while others have shown potent urease inhibitory activities (Khan et al., 2010). These findings suggest potential applications in developing new therapeutic agents targeting oxidative stress-related diseases and urease-associated disorders.

Theoretical Studies

Theoretical studies have provided insights into the molecular structure, conformational space, and vibrational spectra of thiazole derivatives. Research on the X-ray structure and FTIR spectra, combined with ab initio calculations, has helped clarify the issue of tautomerism in these molecules. Specifically, it has been shown that certain thiazole compounds exist predominantly as the 2-amino tautomer rather than the 2-imino tautomer, based on vibrational spectra and computational analysis (Nowaczyk et al., 2014).

Corrosion Inhibition

Thiazole derivatives have also been studied for their corrosion inhibition performance on metal surfaces. Density functional theory (DFT) calculations and molecular dynamics simulations have been used to predict the corrosion inhibition performances of specific thiazole compounds against the corrosion of iron, with theoretical data showing good agreement with experimental inhibition efficiency results (Kaya et al., 2016).

Future Directions

While specific future directions for “2-[(2,4-Dimethylphenyl)amino]-4,5-dihydro-1,3-thiazol-4-one” are not available, there is a general interest in the development of new small molecules targeting multidrug-resistant pathogens . This suggests that similar compounds could be further explored for their potential in this area.

Mechanism of Action

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Based on its structural similarity to other compounds, it may bind to its target(s) and modulate their activity, leading to changes in cellular processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-[(2,4-Dimethylphenyl)amino]-4,5-dihydro-1,3-thiazol-4-one are currently unknown. These properties would significantly impact the compound’s bioavailability, determining how much of the drug reaches its site of action .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Specific details about how these factors affect this compound are currently unknown .

Properties

IUPAC Name |

2-(2,4-dimethylphenyl)imino-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-7-3-4-9(8(2)5-7)12-11-13-10(14)6-15-11/h3-5H,6H2,1-2H3,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHBYTRMOVMPLOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N=C2NC(=O)CS2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

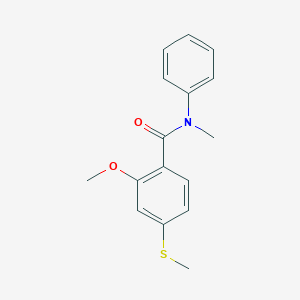

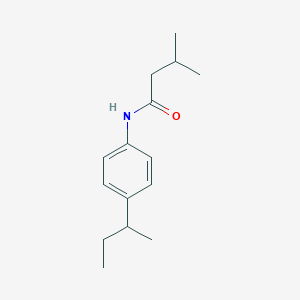

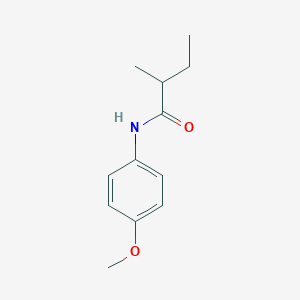

![Ethyl 4-[(2-methylbutanoyl)amino]benzoate](/img/structure/B411742.png)